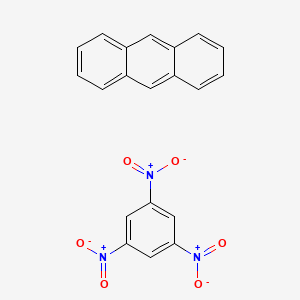
Anthracene 1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene 1,3,5-trinitrobenzene is a complex organic compound formed by the combination of anthracene and 1,3,5-trinitrobenzene Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a nitroaromatic compound with three nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anthracene 1,3,5-trinitrobenzene can be synthesized through a series of nitration and coupling reactionsThe resulting nitroanthracene is then coupled with 1,3,5-trinitrobenzene under controlled conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes followed by purification steps to obtain the desired product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracene 1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Anthracene 1,3,5-trinitrobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anthracene 1,3,5-trinitrobenzene involves its interaction with molecular targets through charge-transfer complexes and π-π interactions. The nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes with electron-rich molecules. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties but different structural arrangement.
1,3,5-Triaminobenzene: A reduction product of 1,3,5-trinitrobenzene with amino groups instead of nitro groups.
Uniqueness: The presence of both polycyclic aromatic and nitroaromatic components makes it a versatile compound for various scientific and industrial uses .
Propriétés
Numéro CAS |
1700-13-6 |
|---|---|
Formule moléculaire |
C20H13N3O6 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
anthracene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
Clé InChI |
QSFNLDKSQQZSOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=CC=CC3=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


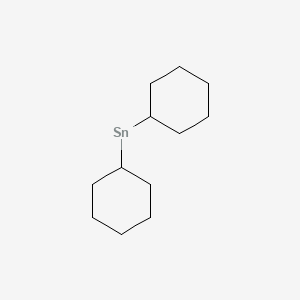
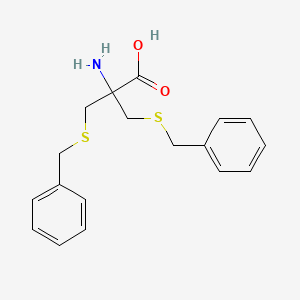
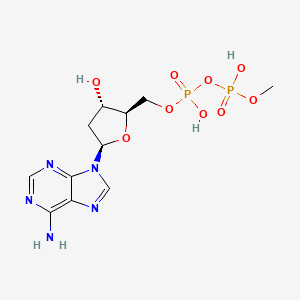


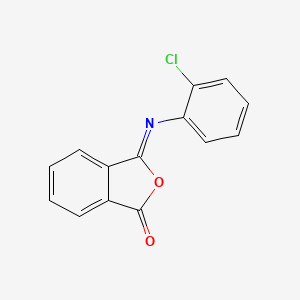


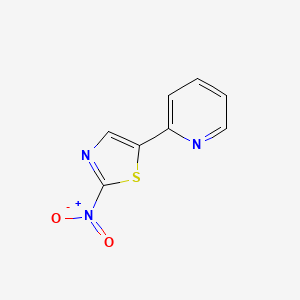
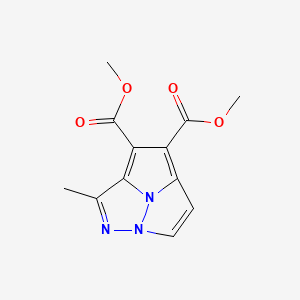
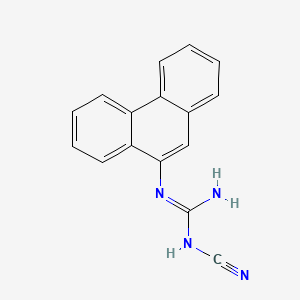
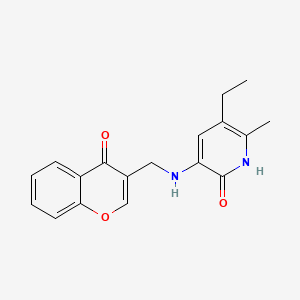
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

